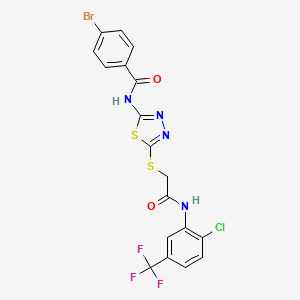
4-bromo-N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H11BrClF3N4O2S2 and its molecular weight is 551.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Agentes Anticancerígenos: Los investigadores han investigado el potencial de los compuestos fluorados en la terapia del cáncer. El grupo trifluorometilo en este compuesto puede contribuir a su actividad contra las células cancerosas. Estudios adicionales podrían explorar su mecanismo de acción y evaluar su eficacia como agente anticancerígeno .
- Agentes de Imagenología: Las piridinas sustituidas con flúor-18 (18F) se utilizan como agentes de imagenología en la tomografía por emisión de positrones (PET). La incorporación de 18F en las estructuras de piridina permite la visualización no invasiva de los procesos biológicos. Investigar la idoneidad de este compuesto para la imagenología PET podría ser valioso .
- Pesticidas y Herbicidas: Los sustituyentes que contienen flúor mejoran las propiedades de los productos químicos agrícolas. Al introducir átomos de flúor en las estructuras principales, los investigadores pueden mejorar la eficacia, el impacto ambiental y la seguridad de los pesticidas y herbicidas. Explorar la actividad pesticida de este compuesto podría ser valioso .
- Semiconductores Orgánicos Fluorados: La sustitución de flúor a menudo mejora la estabilidad, la solubilidad y las propiedades de transporte de carga de los semiconductores orgánicos. Investigar el uso de este compuesto en dispositivos electrónicos orgánicos (como transistores de efecto de campo orgánico o diodos emisores de luz) podría ser interesante .
- Piridinas Sustituidas con 18F para Radioterapia Local: La presencia de flúor-18 permite la radioterapia dirigida. Los investigadores podrían explorar el potencial de este compuesto como agente radioterapéutico para tipos específicos de cáncer .
- Inhibidores Enzimáticos: Los compuestos fluorados a menudo exhiben interacciones únicas con las enzimas debido a sus propiedades electrónicas alteradas. Investigar si este compuesto puede actuar como un inhibidor enzimático (por ejemplo, dirigido a quinasas o proteasas) podría ser relevante .
- Destino Ambiental y Toxicidad: Comprender el comportamiento ambiental, las vías de degradación y la posible toxicidad de este compuesto es esencial. Los investigadores podrían estudiar su persistencia, bioacumulación e impacto en los ecosistemas .
Química Medicinal y Desarrollo de Fármacos
Química Agrícola
Ciencia de los Materiales y Electrónica Orgánica
Radioterapia y Radiobiología
Biología Química e Inhibición Enzimática
Química Ambiental
En resumen, 4-bromo-N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide es prometedor en diversos ámbitos científicos. Se necesitan más investigaciones para liberar su máximo potencial y abordar aplicaciones específicas. 🌟 .
Propiedades
IUPAC Name |
4-bromo-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrClF3N4O2S2/c19-11-4-1-9(2-5-11)15(29)25-16-26-27-17(31-16)30-8-14(28)24-13-7-10(18(21,22)23)3-6-12(13)20/h1-7H,8H2,(H,24,28)(H,25,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMNTBXEMOKGPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrClF3N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
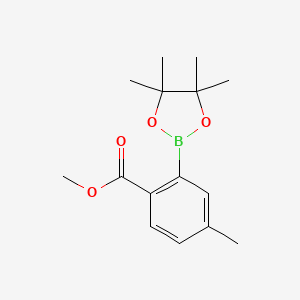

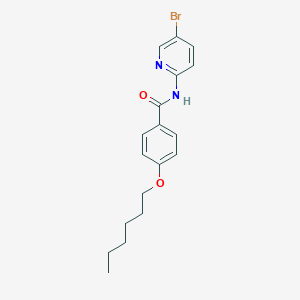
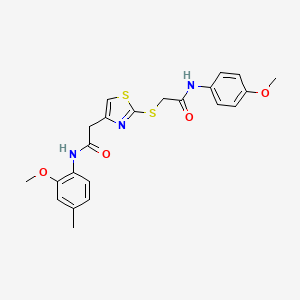

![8-(2,5-Dimethylphenyl)-1-methyl-3-(2-methylpropyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2384889.png)
![3-Methyl-7-[(4-methylphenyl)methyl]-8-[2-(1-piperidinyl)ethylthio]purine-2,6-dione](/img/structure/B2384890.png)

![3-((3,4-dimethylphenyl)sulfonyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2384894.png)
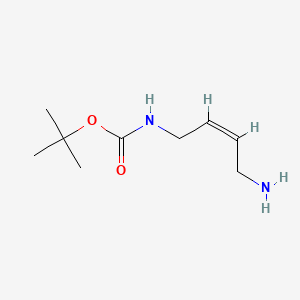

![1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2384900.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(3,4-dimethylphenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-dien-6-yl]acetamide](/img/structure/B2384901.png)

